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Adenosine, 2',3'-dideoxy-N-hexyl-

Cat. No.: B12792727
CAS No.: 134720-13-1
M. Wt: 319.40 g/mol
InChI Key: KFLVZRNCRCQSQF-QWHCGFSZSA-N
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Description

Significance of Modified Nucleosides in Biochemical Investigations

Modified nucleosides are fundamental to the study of complex biological systems. mdpi.com They serve as essential building blocks for DNA and RNA synthesis and are involved in numerous critical biological processes. nih.gov Scientists have long been interested in synthetic nucleotide analogs for their potential therapeutic and diagnostic value. mdpi.com These analogs, through subtle or significant structural changes, allow researchers to probe the function of enzymes and other biological pathways. nih.gov

Modifications can be made to the sugar moiety, the nucleobase, or the phosphate (B84403) group, each conferring unique properties. For instance, alterations at the 2' and 3' positions of the sugar ring, as seen in dideoxynucleosides, are a key strategy in developing antiviral drugs. nih.gov Other modifications can enhance metabolic stability, alter enzyme recognition, or introduce new functionalities like fluorescence for use as biochemical probes. researchgate.netnih.gov

Overview of Adenosine (B11128) Analogs as Research Tools and Probes

Adenosine and its derivatives are integral to biological systems, serving as components of genetic material, energy carriers (ATP), and signaling molecules. rsc.orgrsc.org Consequently, adenosine analogs are powerful tools for investigating the myriad of proteins that bind to adenosine, collectively known as adenosine binding proteins (ABPs). rsc.orgrsc.org Dysregulation of ABP activity is linked to numerous diseases, making them attractive therapeutic targets. rsc.org

Adenosine analogs can be designed with specific modifications to act as probes. For example, photoaffinity labels can be attached to an adenosine analog, which upon UV irradiation, covalently bind to nearby amino acids in a protein's active site. rsc.org This allows for the identification and characterization of ABPs. rsc.org Fluorescently labeled adenosine analogs are another class of probes that enable the study of nucleic acid structure and dynamics with high sensitivity. nih.gov The incorporation of these analogs into RNA can lead to significant enhancements in their fluorescence, providing a clear signal for monitoring structural changes. nih.gov

Contextualizing "Adenosine, 2',3'-dideoxy-N-hexyl-" within Dideoxynucleoside Research

"Adenosine, 2',3'-dideoxy-N-hexyl-" is a member of the dideoxynucleoside analog family, specifically a derivative of 2',3'-dideoxyadenosine (B1670502). Its defining features are the lack of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of a hexyl group attached to the N6 position of the adenine (B156593) base. ontosight.ai This compound has been investigated for its potential antiviral and anticancer activities. ontosight.ai

Research into N6-substituted dideoxyadenosine derivatives has shown that the nature of the substituent can significantly influence biological activity. nih.gov For instance, studies on a series of N6-cycloalkyl-2',3'-dideoxyadenosine derivatives revealed potent antireplicative activity against the Maedi/Visna Virus (MVV), an in vitro model for HIV. nih.gov The N6-cycloheptyl derivative, in particular, was found to be the most active in this series. nih.gov

The chemical structure of "Adenosine, 2',3'-dideoxy-N-hexyl-" consists of an adenosine base linked to a 2',3'-dideoxyribose sugar, which is further modified with an N-hexyl substituent. ontosight.ai The 2',3'-dideoxy modification is a key feature that allows it to act as a chain terminator in DNA synthesis. ontosight.ai The N-hexyl group, a six-carbon alkyl chain, attached to the exocyclic amino group of adenine, influences the compound's physicochemical properties, such as its solubility and stability, and its interaction with biological targets. ontosight.ai

The synthesis of related N-substituted dideoxyadenosine derivatives often involves the coupling of a protected 2,3-dideoxyribose with a modified purine (B94841) base. nih.govrsc.org For instance, a general method involves the reaction of 2,6-dichloropurine (B15474) with the protected sugar, followed by reaction with the appropriate amine to introduce the N-substituent. nih.gov

Table 1: Chemical and Physical Properties of Adenosine, 2',3'-dideoxy-N-hexyl-

PropertyValueSource
Molecular FormulaC16H25N5O2 nih.gov
Molecular Weight319.40 g/mol nih.gov
IUPAC Name[(2S,5R)-5-[6-(hexylamino)purin-9-yl]oxolan-2-yl]methanol nih.gov
CAS Number134720-13-1 nih.gov
XLogP31.5 nih.gov

Table 2: Research Findings on Related N-Substituted Dideoxyadenosine Analogs

CompoundResearch FocusKey FindingReference
N6-cycloalkyl-2',3'-dideoxyadenosine derivativesAntiviral activity against Maedi/Visna Virus (MVV)All compounds showed good antireplicative activity, with the N6-cycloheptyl derivative being the most active. nih.gov
6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphateFluorescent probe for nucleic acid detectionThe fluorescently labeled conjugate acts as a terminator in DNA synthesis, allowing for detection by time-resolved fluorescence. rsc.org
N6-methyl-2',3'-dideoxyadenosine (D2MeA)Antiviral activity against HIVProved to be one of the most potent antiviral agents among various 6-substituted purine analogues. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N5O2 B12792727 Adenosine, 2',3'-dideoxy-N-hexyl- CAS No. 134720-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134720-13-1

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

[(2S,5R)-5-[6-(hexylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C16H25N5O2/c1-2-3-4-5-8-17-15-14-16(19-10-18-15)21(11-20-14)13-7-6-12(9-22)23-13/h10-13,22H,2-9H2,1H3,(H,17,18,19)/t12-,13+/m0/s1

InChI Key

KFLVZRNCRCQSQF-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO

Canonical SMILES

CCCCCCNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO

Origin of Product

United States

Molecular Mechanisms of Action of Adenosine, 2 ,3 Dideoxy N Hexyl and Analogs

Interaction with Adenylyl Cyclase Systems

Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways. The activity of these enzymes is modulated by various molecules, including adenosine (B11128) and its analogs, which can act as inhibitors at a distinct regulatory site known as the P-site.

P-Site Inhibition of Adenylyl Cyclase Isoforms

The P-site, so named for its requirement of a purine (B94841) moiety, is a regulatory domain on adenylyl cyclases that is distinct from the catalytic active site. physiology.org Inhibition at this site is a key mechanism for controlling cAMP levels. Adenosine analogs, particularly those modified at the 2' and 5' positions of the ribose sugar, are potent P-site inhibitors. physiology.org For instance, 2',5'-dideoxyadenosine (B1206784) (2',5'-ddAdo) is a well-characterized cell-permeable P-site ligand with an IC50 value of approximately 3 µM. physiology.org

Research has shown that the inhibitory potency of adenine (B156593) nucleoside derivatives at the P-site is dependent on the specific adenylyl cyclase isozyme. nih.gov For many isoforms, the order of potency is generally 2',5'-dideoxyadenosine > β-adenosine > 9-(cyclopentyl)-adenine. nih.gov The structural requirements for P-site inhibition are quite specific, and modifications to the adenosine molecule can significantly alter its inhibitory activity. The 2',3'-dideoxy scaffold, as seen in "Adenosine, 2',3'-dideoxy-N-hexyl-," is a modification that influences the molecule's interaction with the P-site. While direct data on the N-hexyl derivative is limited in the provided search results, the analog 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) has been synthesized and studied. nih.govd-nb.info This compound was found to lack agonist activity at A1 or A2 adenosine receptors but did antagonize the inhibition of adenylyl cyclase activity by other agonists. nih.govd-nb.info This suggests that the 2'- and 3'-hydroxyl groups are critical for agonist activity. nih.govd-nb.info

The inhibition of adenylyl cyclase by P-site ligands is a complex process that can stabilize an enzyme-product complex, effectively acting as dead-end inhibitors of product release. nih.gov This inhibition is often enhanced by the presence of pyrophosphate (PPi), one of the products of the adenylyl cyclase reaction. nih.gov

Isozyme-Dependent Sensitivity Profiles of Adenylyl Cyclases to Adenine Nucleosides

There are multiple isoforms of mammalian adenylyl cyclase, and they exhibit differential sensitivity to inhibition by adenine nucleosides. nih.govnii.ac.jp This isozyme-dependent sensitivity suggests that the P-site domains among the different adenylyl cyclase isoforms are not identical. nih.gov

Studies comparing recombinant adenylyl cyclase isozymes (Types I, II, VI, VII, and VIII) have demonstrated that the inhibitory potencies of various adenine nucleoside derivatives are dependent on the isozyme type and its mode of activation. nih.gov For example, Type II adenylyl cyclase is notably insensitive to inhibition by 9-(cyclopentyl)-adenine compared to other isoforms. nih.gov This selectivity opens the possibility of developing isozyme-selective inhibitors. nih.gov

Table 1: Isozyme-Dependent Inhibition of Adenylyl Cyclase by Adenine Nucleoside Analogs This table is interactive. You can sort and filter the data.

Inhibitor AC Isoform IC50 (µM) Notes Reference
2',5'-dideoxyadenosine Not specified ~3 Cell-permeable P-site ligand. physiology.org
9-(cyclopentyl)adenine Not specified ~20 Cell-permeable P-site ligand. physiology.org
9-Ara-Ade Not specified ~100 Cell-permeable P-site ligand. physiology.org
2',5'-dd-3'-ATP Types I, II, VI, VII, VIII 0.04 - 0.3 Potent P-site ligand. nih.gov
2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) A1 Receptor Mediated Ki = 13 Antagonist of R-PIA inhibition of adenylyl cyclase. nih.govd-nb.info
SQ22,536 AC5 More potent Exhibits modest selectivity for AC5 over AC1 and AC2. plos.org
Vidarabine (Ara-A) AC5 More potent Exhibits modest selectivity for AC5 over AC1 and AC2. plos.org
NKY80 AC5 More potent Exhibits modest selectivity for AC5 over AC1 and AC2. plos.org

Modulation of Nucleoside Transport Systems

The entry of nucleoside analogs like "Adenosine, 2',3'-dideoxy-N-hexyl-" into cells is a critical step for their biological activity. This process is often mediated by specific nucleoside transport proteins.

Interaction with Concentrative Na+ Nucleoside Transporters (e.g., CNT2)

Nucleoside transport into cells is primarily handled by two families of transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). researchgate.netmdpi.com CNTs are sodium-dependent transporters that move nucleosides against their concentration gradient. researchgate.net

The human concentrative nucleoside transporter 2 (hCNT2) is a high-affinity transporter for purine nucleosides and uridine. solvobiotech.com It plays a significant role in the uptake of naturally occurring nucleosides and various nucleoside-based drugs. solvobiotech.com The expression of CNT2 is found in several tissues, including the intestine, liver, and kidney. solvobiotech.com

While some 2',3'-dideoxynucleosides can enter cells via simple diffusion, others are dependent on transporters. nih.gov For example, 2',3'-dideoxyguanosine (B1417426) permeation is transporter-mediated. nih.gov Given that "Adenosine, 2',3'-dideoxy-N-hexyl-" is a derivative of a purine nucleoside, its interaction with CNT2 is a plausible mechanism of cellular uptake. The N-hexyl substitution on the adenine base would likely influence its affinity and transport kinetics by CNT2. Studies have shown a link between CNT2 function and cellular energy metabolism. nih.gov

Kinetic Analysis of Analog Transport and Inhibition Mechanisms

The transport of nucleoside analogs by transporters like CNTs and ENTs can be characterized by kinetic parameters such as the Michaelis constant (Km), representing the substrate concentration at half-maximal transport velocity, and the maximum velocity (Vmax). tandfonline.com Kinetic analysis of nucleoside transport provides valuable information about the affinity of the transporter for its substrate and the efficiency of transport. tandfonline.com

The interaction of nucleoside analogs with these transporters can be either as substrates that are transported into the cell or as inhibitors that block the transport of other nucleosides. Kinetic studies are essential to distinguish between these possibilities and to determine the nature of the inhibition (e.g., competitive, non-competitive). nih.gov For instance, the transport of 2',3'-dideoxyguanosine in human erythrocytes is a rate-saturable process that is competitively inhibited by adenine. nih.gov

Engagement with Key Intracellular Enzymes

Inhibition of Viral Reverse Transcriptase Activity (e.g., Moloney Murine Leukaemia Virus Reverse Transcriptase)

Dideoxynucleosides, the class of compounds to which "Adenosine, 2',3'-dideoxy-N-hexyl-" belongs, are recognized for their role as reverse-transcriptase inhibitors (RTIs). wikipedia.org These agents function by halting the enzymatic activity of reverse transcriptase, a DNA polymerase essential for the replication of retroviruses like HIV. wikipedia.orgnih.gov The mechanism of action involves the termination of the growing viral DNA chain. nih.govnih.gov

Analogs of dideoxyadenosine have been investigated for their inhibitory effects on Moloney Murine Leukaemia Virus Reverse Transcriptase (M-MuLV RT). For instance, certain N-tritylated phenylalanine conjugates of amino-adenosine-3',5'-cyclic monophosphate have demonstrated inhibitory activity against M-MuLV RT. scielo.org.zaresearchgate.net Specifically, the iodo-derivative, N-trityl-p-iodo-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate, was identified as a potent inhibitor of the M-MuLV RT enzyme. scielo.org.zaresearchgate.net The inhibition of M-MuLV RT can also be achieved by α-anomeric oligonucleotides, which act as competitors to the classical β-anomeric primer oligonucleotides. nih.gov

While direct studies on "Adenosine, 2',3'-dideoxy-N-hexyl-" and its specific interaction with M-MuLV RT are not extensively detailed in the provided results, the inhibitory potential of the broader class of dideoxyadenosine analogs is well-established. nih.govnih.govnih.gov These compounds, once phosphorylated within the cell, act as chain-terminating substrates for reverse transcriptase. nih.gov

Substrate Specificity for Nucleotide-Metabolizing Enzymes (e.g., Adenosine Deaminase)

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible conversion of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govpnas.orgtandfonline.com The substrate specificity of ADA is influenced by the conformation of the furanose ring of its substrates. nih.govnih.gov Studies have suggested that the enzyme preferentially binds substrates with a North (N)-type conformation of the sugar ring. acs.org

The presence of substituents at the 2'- and 3'-positions of the adenosine molecule can affect its interaction with ADA. nih.gov While specific studies on the interaction of "Adenosine, 2',3'-dideoxy-N-hexyl-" with adenosine deaminase are not detailed, the general principles of ADA substrate specificity provide a framework for understanding how this analog might be processed. Given the absence of hydroxyl groups at the 2' and 3' positions, its recognition and deamination by ADA would likely be altered compared to endogenous adenosine. The addition of an inhibitor of adenosine deaminase, such as coformycin, has been shown to enhance the intracellular concentration of 2',3'-dideoxyadenosine (B1670502) (ddA) and its phosphorylated metabolites, suggesting that ddA is a substrate for ADA. nih.gov

Interaction with DNA Polymerases and Terminal Transferases

2',3'-dideoxynucleoside triphosphates, the activated form of compounds like "Adenosine, 2',3'-dideoxy-N-hexyl-", are known to be effective inhibitors of various DNA polymerases. nih.gov They act as chain terminators, preventing the elongation of the DNA strand during synthesis. nih.gov This inhibitory activity has been observed for DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov

Furthermore, 2',3'-dideoxyadenosine (ddA) has been shown to be selectively toxic to cells that are positive for terminal deoxynucleotidyl transferase (TdT), a unique DNA polymerase that can add nucleotides to a DNA strand without a template. nih.govcreative-enzymes.com The cytotoxicity is believed to be mediated by the chain-terminating additions of the phosphorylated form of ddA, ddATP, by TdT. nih.gov This suggests that "Adenosine, 2',3'-dideoxy-N-hexyl-" and its analogs could potentially interact with and be incorporated by TdT, leading to the termination of DNA synthesis in TdT-positive cells.

Impact on Adenosine Receptor Signaling Pathways

Antagonistic Properties at Adenosine Receptor Subtypes (e.g., A1 Receptor)

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. nih.govmdpi.commdpi.com There are four main subtypes: A1, A2A, A2B, and A3. mdpi.com The 2',3'-dideoxy analog of the potent A1 receptor agonist, N6-cyclohexyladenosine (CHA), known as ddCHA, has been shown to act as an antagonist at adenosine receptors. nih.gov Specifically, ddCHA antagonizes the inhibition of adenylate cyclase activity mediated by the A1 receptor. nih.gov

Studies have demonstrated that ddCHA competes for the binding of selective A1 receptor antagonists, indicating its interaction with this receptor subtype. nih.gov The removal of the 2'- and 3'-hydroxyl groups from the adenosine structure, as is the case in "Adenosine, 2',3'-dideoxy-N-hexyl-", appears to be critical for this shift from agonist to antagonist activity. nih.gov These findings suggest that the 2'- and 3'-hydroxyl groups are essential for the agonist activity and high-affinity binding to A1 adenosine receptors. nih.gov

Influence on G Protein-Coupled Receptor Signaling Cascades

Adenosine receptors, being GPCRs, transduce signals by activating heterotrimeric G proteins. nih.govmdpi.com A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase activity. mdpi.comoncotarget.com The antagonistic action of dideoxyadenosine analogs like ddCHA at the A1 receptor would therefore block the receptor-mediated inhibition of adenylyl cyclase. nih.gov

The interaction of these analogs with adenosine receptors can disrupt the normal signaling cascades initiated by endogenous adenosine. nih.gov For instance, by blocking the A1 receptor, ddCHA prevents the G protein-mediated inhibition of adenylyl cyclase, thereby influencing the intracellular levels of cyclic AMP (cAMP). nih.gov The broader class of G protein-coupled receptors is a major target for therapeutic intervention due to their involvement in a vast array of physiological processes. nih.govresearchgate.net The ability of compounds like "Adenosine, 2',3'-dideoxy-N-hexyl-" to modulate these signaling pathways highlights their potential as pharmacological tools.

Structure Activity Relationship Sar Studies of N Hexyl Dideoxyadenosine and Its Analogs

Influence of Sugar Moiety Modifications (2', 3', 5' Positions) on Biological Activity

The sugar component of adenosine (B11128) analogs is a critical determinant of their biological function. Modifications at the 2', 3', and 5' positions can dramatically alter a compound's stability, receptor affinity, and efficacy. The conformation of the ribofuranose sugar ring plays a vital role in the structure and dynamics of these molecules. researchgate.net Chemical modifications introduced into the sugar moiety can influence the stability of oligonucleotide duplexes and the formation of protein-oligonucleotide complexes. researchgate.net

For instance, the removal of the 2'- and 3'-hydroxyl groups from the potent A1 receptor agonist N6-cyclohexyladenosine (CHA) to create 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) leads to a complete loss of agonist activity. d-nb.info This highlights the essential nature of these hydroxyl groups for agonism. Furthermore, modifications at the 5' position have been extensively studied. The introduction of a hydrophobic 5'-amido group on 5'-deoxyadenosine (B1664650) can significantly enhance the inhibition of certain protozoan enzymes, though with only a modest gain in selectivity. nih.gov The A1 adenosine receptor is known to tolerate bulky and negatively charged groups at the 5'-position, including esters, carbamoyl, halogen, and sulfide (B99878) derivatives, many of which result in potent agonists. researchgate.net

Role of Hydroxyl Groups in Receptor Binding and Agonist Activity

Hydroxyl groups on the sugar moiety, particularly at the 2' and 3' positions, are fundamental for agonist activity at adenosine receptors. d-nb.info Their removal from N6-cyclohexyladenosine not only abolishes its ability to activate the receptor but also significantly reduces its binding affinity, more so for the A1 than the A2 receptor. d-nb.info This suggests that these hydroxyls are crucial for the molecule to effectively bind to and activate the receptor.

Computational docking studies support these experimental findings, indicating that the 2'-OH and 3'-OH groups of the ribose ring can form hydrogen bonds with specific amino acid residues in the receptor's binding pocket, such as Q167 and H272 in the human A3 adenosine receptor. nih.gov The loss of these interactions, as seen in dideoxy analogs, likely contributes to the observed decrease in affinity and the switch from agonist to antagonist behavior. d-nb.infonih.gov The absence of these hydroxyl groups also eliminates the stereoselective recognition between the β- and α-anomers of the molecule by adenosine receptors, suggesting the rest of the ribose moiety has a less significant role in this discrimination. d-nb.info

Effects of N6 Substitutions on Ligand Affinity and Selectivity for Adenosine Receptors

The substituent at the N6-position of the adenine (B156593) ring is a major determinant of an adenosine analog's affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). For 2',3'-dideoxypurine nucleosides, a "bulk tolerance" effect at the 6-position appears to dictate antiviral activity, with smaller substituents like methyl (NHMe) showing higher potency than larger ones like benzyl (B1604629) (NHBn). nih.gov

In the context of adenosine receptor binding, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at human A3 receptors, while those with six or more carbons are partial agonists. nih.gov N6-arylmethyl analogs, including those with substituted benzyl groups, tend to bind more potently to A1 and A3 receptors compared to A2A receptors. nih.gov The nature and position of substituents on an N6-phenyl ring can also have pronounced effects, with meta substituents leading to high A1 selectivity by selectively decreasing affinity for A2 receptors. nih.gov This indicates that the N6 region of the receptors is a well-defined pocket that can be exploited to achieve subtype selectivity. nih.govnih.gov

Table 1: Effect of N6-Substitutions on Adenosine Receptor Binding Affinity (Ki in nM)
CompoundN6-SubstituentA1 Receptor Ki (nM)A2 Receptor Ki (nM)A3 Receptor Ki (nM)Reference
CPACyclopentyl0.8-- d-nb.info
ddCHACyclohexyl (dideoxy)48004300- d-nb.info
N6-BenzyladenosineBenzyl--6.8 (disubstituted) nih.gov
CCPACyclopentyl (2-Chloro)0.43900- d-nb.info

Impact of Purine (B94841) Ring Modifications (C2, C8 Positions) on Receptor Interactions

Modifications to the purine ring itself, at the C2 and C8 positions, offer another avenue to modulate the pharmacological profile of adenosine analogs. A 2-chloro substitution, for example, can increase the affinity of N6-substituted adenosines for the A1 receptor and enhance selectivity. d-nb.info As seen with 2-chloro-N6-cyclopentyladenosine (CCPA), this modification results in a compound with nearly 10,000-fold selectivity for the A1 receptor over the A2 receptor. d-nb.info However, in the context of antiviral 2',3'-dideoxyadenosine (B1670502) analogs, a 2-chloro substituent was found to decrease antiretroviral activity while increasing host cell toxicity. nih.gov

Substitutions at the C8 position can influence the conformation of the glycosidic bond. mdpi.com For instance, introducing a hydrophobic C8-heteroaromatic ring into 5'-truncated adenosine analogues can convert A2A receptor agonists into antagonists. nih.gov Combining modifications at both the C2 and N6 positions has also been explored. Analogs with 2-cyclopentylamino and N6-cyclopentyl substitutions have shown potent activity against certain parasites, likely by diffusing across the cell membrane due to their high hydrophobicity. nih.gov However, combining beneficial 2- and 8-substitutions with a 2'-amido moiety on the sugar did not result in improved enzyme inhibitory activity, indicating that the effects of different modifications are not always additive. nih.gov

Conformational Analysis and Stereochemical Determinants of Activity

The three-dimensional shape (conformation) and the specific spatial arrangement of atoms (stereochemistry) of adenosine analogs are crucial for their biological activity. The sugar pucker, which describes the conformation of the ribose ring, and the orientation of the purine base relative to the sugar (the glycosidic bond torsion angle, syn vs. anti) are key determinants. nih.govacs.org

For example, 2'-amino-2'-deoxyadenosine (B84144) preferentially adopts an S-type sugar pucker and a mix of syn and anti conformations, while 3'-amino-3'-deoxyadenosine (B1194517) favors an N-type pucker and an anti conformation. nih.gov The removal of the 2'- and 3'-hydroxyl groups in dideoxy analogs abolishes the stereoselective recognition between the α- and β-anomers at adenosine receptors, underscoring the importance of these groups in defining the active conformation. d-nb.info The introduction of bulky substituents can also force conformational changes. For example, a vinyl group at the C8 position of adenosine induces an opposite conformation of the glycosidic bond compared to the natural nucleoside. mdpi.com Constraining the sugar ring, as in methanocarba analogs, into a rigid N- or S-type conformation has been used to probe the optimal geometry for receptor binding. google.com

Computational Modeling and Docking Studies for Ligand-Receptor Interactions

Computational methods, including molecular modeling and docking, have become indispensable tools for understanding how ligands like N-hexyl dideoxyadenosine and its analogs interact with their target receptors at a molecular level. mdpi.com These studies allow researchers to visualize the binding poses of ligands within the receptor's binding site and identify key interactions that contribute to affinity and selectivity. nih.govnih.gov

Docking studies of agonists into adenosine receptor models have consistently shown the importance of hydrogen bonding between the sugar hydroxyls and specific residues in the binding pocket. nih.gov For the A3 receptor, the 2'-OH and 3'-OH groups are predicted to form H-bonds with residues Q167 and H272, respectively. nih.gov The N6-substituent is often found in a hydrophobic pocket, with potential aromatic-aromatic stacking interactions with residues like F182 and F168, and a hydrogen bond between the N6-amine and residue N250. nih.govnih.gov These computational models are consistent with experimental structure-activity relationships and mutagenesis data, providing a rational basis for the design of new, more potent, and selective ligands. nih.govmdpi.com For instance, docking studies helped rationalize why a hydrophobic C8-heteroaromatic ring can convert an agonist into an antagonist by preventing the conformational changes required for receptor activation. nih.gov

Relationship between Structure and Inhibition Profile against Various Enzymes

In addition to interacting with G-protein coupled receptors, adenosine analogs are known to inhibit various enzymes. 2',3'-Dideoxyadenosine (ddA), for instance, is a known inhibitor of HIV replication, acting as a chain-terminating inhibitor of the viral reverse transcriptase after being metabolized to its triphosphate form (ddATP). nih.govmedchemexpress.comncats.io

Structure-activity relationship studies have been conducted to optimize enzyme inhibition. For 2',3'-dideoxypurine nucleosides as anti-HIV agents, the nature of the 6-substituent is critical. A methyl group at the N6 position (N6-methyl-2',3'-dideoxyadenosine) was found to be one of the most potent antiviral agents in this series, while larger groups like ethyl or benzyl were less effective. nih.gov These N6-methylated compounds were also found to be resistant to adenosine deaminase, an enzyme that can inactivate many adenosine analogs. nih.gov In another example, analogs of 2'-deoxy-2'-(3-methoxybenzamido)adenosine were synthesized as inhibitors of glycosomal glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Trypanosoma brucei. nih.gov These studies revealed that while certain 2'-amido substitutions improved inhibitory activity, carbocyclic or acyclic sugar analogs led to a significant loss of activity, highlighting the importance of the ribose moiety's conformation for enzyme binding. nih.gov

Table 2: Antiviral Activity of 6-Substituted 2',3'-Dideoxypurine Nucleosides against HIV
Compound6-SubstituentRelative PotencyReference
N6-methyl-2',3'-dideoxyadenosine (D2MeA)NHMe+++++ nih.gov
2',3'-dideoxyadenosine (ddA)NH2++++ nih.gov
6-Chloro-2',3'-dideoxypurine ribosideCl+++ nih.gov
N6,N6-dimethyl-2',3'-dideoxyadenosineN(Me)2+++ nih.gov
N6-ethyl-2',3'-dideoxyadenosineNHEt++ nih.gov
N6-benzyl-2',3'-dideoxyadenosineNHBn+ nih.gov

Biochemical Pathways and Metabolic Fates Relevant to Adenosine, 2 ,3 Dideoxy N Hexyl

The 2',3'-cAMP-Adenosine Pathway

A significant pathway for the production of endogenous adenosine (B11128) involves the metabolism of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). nih.govnih.govphysiology.org This pathway is distinct from the better-known 3',5'-cAMP signaling cascade and is particularly engaged during conditions of cellular stress or injury. nih.govoup.com The entire sequence of reactions is termed the 2',3'-cAMP-adenosine pathway, represented as: 2',3'-cAMP → 2'-AMP/3'-AMP → adenosine. nih.govnih.govphysiology.org

The initial substrate for this pathway, 2',3'-cAMP, is not generated by adenylyl cyclases like its isomer 3',5'-cAMP. Instead, it is a direct byproduct of messenger RNA (mRNA) degradation. nih.govnih.govoup.comresearchgate.net During cellular stress, such as energy depletion or tissue injury, ribonucleases (RNases) catalyze the breakdown of mRNA. nih.govoup.com This enzymatic process involves a transphosphorylation reaction that yields 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cAMP. nih.govresearchgate.net Because of the high number of adenine (B156593) nucleotide residues in mRNA, particularly in the poly-A tail, its turnover can produce substantial quantities of 2',3'-cAMP. nih.gov This molecule, considered an intracellular toxin, can then be actively transported out of the cell by transporters like MRP4 and MRP5. nih.govresearchgate.net

Once in the extracellular space, 2',3'-cAMP is efficiently metabolized into its corresponding monophosphate forms, 2'-adenosine monophosphate (2'-AMP) and 3'-adenosine monophosphate (3'-AMP). nih.govnih.govphysiology.org This conversion is facilitated by ecto-enzymes. nih.gov One such key enzyme is the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), a membrane-bound enzyme that can convert 2',3'-cAMP into 2'-AMP. nih.govnih.govnih.gov Other enzymes, such as certain secreted RNases, can hydrolyze 2',3'-cAMP to 3'-AMP. nih.gov Studies in various tissues, including the kidneys and brain, have demonstrated this rapid and efficient extracellular conversion. nih.govahajournals.orgnih.gov For instance, arterial infusions of 2',3'-cAMP in isolated rat kidneys led to dramatic increases in the venous secretion of 3'-AMP and 2'-AMP. nih.govnih.gov

The final step of the pathway is the dephosphorylation of 2'-AMP and 3'-AMP to produce adenosine. nih.govnih.govmedchemexpress.com This reaction is catalyzed by ecto-nucleotidases. ahajournals.org Interestingly, the enzymes responsible for processing 2'-AMP and 3'-AMP appear to be distinct from the well-characterized ecto-5'-nucleotidase (CD73), which metabolizes 5'-AMP to adenosine. ahajournals.org Experiments have shown that inhibitors of CD73 have little effect on the conversion of 2'-AMP or 3'-AMP to adenosine. ahajournals.org This conversion is highly efficient; in intact organs, 2'-AMP and 3'-AMP are converted to adenosine as effectively as 5'-AMP, which was previously considered the primary precursor for extracellular adenosine. nih.gov The completion of this pathway serves a dual purpose: it removes potentially harmful intracellular 2',3'-cAMP and increases the local concentration of adenosine, a molecule with cytoprotective functions. nih.govresearchgate.netnih.gov

Table 1: Key Steps and Enzymes in the 2',3'-cAMP-Adenosine Pathway

Step Substrate Product(s) Key Enzymes/Processes Location
1 mRNA 2',3'-cAMP RNases (via transphosphorylation) Intracellular
2 Intracellular 2',3'-cAMP Extracellular 2',3'-cAMP Active transport (e.g., MRP4, MRP5) Cell Membrane
3 Extracellular 2',3'-cAMP 2'-AMP and 3'-AMP Ecto-2',3'-cyclic nucleotide phosphodiesterases (e.g., CNPase) Extracellular

| 4 | 2'-AMP and 3'-AMP | Adenosine | Ecto-2'/3'-nucleotidases | Extracellular |

Intracellular Metabolic Processing of Dideoxynucleoside Analogs

Adenosine, 2',3'-dideoxy-N-hexyl- belongs to the class of 2',3'-dideoxynucleoside analogs. The metabolic fate of these analogs, including the parent compound 2',3'-dideoxyadenosine (B1670502) (ddA), is critical for their biological activity. sigmaaldrich.com The primary process they undergo after entering a cell is anabolic phosphorylation. scispace.comresearchgate.net

These analogs must be converted into their corresponding 5'-triphosphate derivatives to become active. scispace.comresearchgate.netnih.gov This multi-step phosphorylation is carried out by host cell kinases. nih.govhaematologica.org For instance, didanosine (B1670492) (ddI), another 2',3'-dideoxynucleoside, is metabolized intracellularly to 2',3'-dideoxyadenosine 5'-triphosphate (ddATP), its active form. nih.gov Similarly, 2',3'-dideoxycytidine (ddC) is phosphorylated to ddCTP. nih.gov The accumulation of these triphosphate metabolites is a key determinant of their efficacy. nih.govnih.gov The N-hexyl modification on the target compound may influence its uptake into the cell and its interaction with the metabolic enzymes compared to its parent compound, ddA.

Enzymatic Biotransformations Relevant to Analog Fate (e.g., Phosphorylation, Deamination)

The intracellular concentration and activity of dideoxynucleoside analogs are tightly regulated by a balance of activating (anabolic) and deactivating (catabolic) enzymatic biotransformations.

Phosphorylation: This is the essential activation pathway for dideoxynucleoside analogs. haematologica.orgasm.org The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step. researchgate.net Various cellular enzymes can catalyze this reaction, and their substrate specificity can differ. Deoxycytidine kinase (dCK), for example, is a key enzyme in the phosphorylation of several dideoxynucleosides, including ddC and even purine-based analogs like ddA. nih.govnih.govnih.gov However, dCK has been shown to activate 2',3'-dideoxynucleosides much less efficiently than natural 2'-deoxynucleosides. nih.gov Other enzymes, such as mitochondrial deoxyguanosine kinase (dGK), can also contribute to the phosphorylation of these analogs. haematologica.org The subsequent phosphorylation steps from the monophosphate to the diphosphate (B83284) and finally to the active triphosphate form are carried out by other cellular nucleoside kinases. haematologica.org

Table 2: Intracellular Phosphorylation of Dideoxynucleoside Analogs

Step Substrate Product Enzyme Family
1 Dideoxynucleoside (e.g., ddA) Dideoxynucleoside-monophosphate (ddAMP) Nucleoside Kinases (e.g., dCK, dGK)
2 Dideoxynucleoside-monophosphate (ddAMP) Dideoxynucleoside-diphosphate (ddADP) Nucleoside Monophosphate Kinases

| 3 | Dideoxynucleoside-diphosphate (ddADP) | Dideoxynucleoside-triphosphate (ddATP) | Nucleoside Diphosphate Kinases |

Deamination: Deamination represents a potential catabolic or metabolic conversion pathway for nucleoside analogs. This process is catalyzed by enzymes such as adenosine deaminase (ADA), which converts adenosine and its analogs to their inosine (B1671953) counterparts. nih.govfrontiersin.org For example, ddA can be deaminated to 2',3'-dideoxyinosine (ddI). nih.gov This can be a critical step, as the resulting analog may have a different activity profile or be a substrate for different phosphorylating enzymes. nih.gov Some analogs are intentionally designed to be poor substrates for deaminases to increase their metabolic stability and intracellular half-life. nih.govasm.org The presence of the N-hexyl group at the N6 position of the adenine base in "Adenosine, 2',3'-dideoxy-N-hexyl-" likely protects it from deamination by ADA, as the enzyme's active site typically requires an unsubstituted amino group at this position. acs.org

Table 3: Compound Names Mentioned

Compound Name Abbreviation
2',3'-cyclic Adenosine Monophosphate 2',3'-cAMP
3',5'-cyclic Adenosine Monophosphate 3',5'-cAMP
2'-Adenosine Monophosphate 2'-AMP
3'-Adenosine Monophosphate 3'-AMP
5'-Adenosine Monophosphate 5'-AMP
Adenosine Ado
Adenosine, 2',3'-dideoxy-N-hexyl- -
2',3'-dideoxyadenosine ddA
2',3'-dideoxyadenosine 5'-triphosphate ddATP
2',3'-dideoxycytidine ddC
2',3'-dideoxycytidine 5'-triphosphate ddCTP
Didanosine (2',3'-dideoxyinosine) ddI
Inosine -
2',3'-cyclic nucleotide 3'-phosphodiesterase CNPase
Ecto-5'-nucleotidase CD73
Deoxycytidine Kinase dCK
Deoxyguanosine Kinase dGK
Adenosine Deaminase ADA
Multidrug Resistance-Associated Protein 4 MRP4

Preclinical and in Vitro Research Applications of Adenosine, 2 ,3 Dideoxy N Hexyl Analogs

Evaluation in Cell-Based Assays for Enzyme Inhibition and Pathway Modulation

Analogs of "Adenosine, 2',3'-dideoxy-N-hexyl-" have been instrumental in probing the structure-activity relationships of various enzymes and receptors. These studies help in understanding the molecular basis of their biological effects.

One area of investigation has been the role of these analogs as inhibitors of adenosine (B11128) deaminase (ADA), an enzyme involved in purine (B94841) metabolism. The substitution at the N6 position of 2'-deoxyribose derivatives with groups like hydroxyl, methyl, and cyclopropyl (B3062369) has shown to yield compounds with good inhibitory effects on ADA, with Ki values of 0.25, 1.2, and 5.9 µM, respectively. mdpi.com Furthermore, 2',3'-dideoxy-1-deazaadenosine has demonstrated a Ki value of 2.2 µM for ADA inhibition. mdpi.com

Another significant target is the A1 adenosine receptor. The 2',3'-dideoxy analogue of N6-cyclohexyladenosine (ddCHA) has been synthesized and evaluated for its properties at adenosine receptors. nih.gov While it did not show agonist activity at A1 or A2 receptors, it acted as an antagonist. nih.gov It competitively inhibited the binding of the selective A1 receptor antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine with a Ki value of 4.8 microM. nih.gov These findings suggest that the 2'- and 3'-hydroxy groups of adenosine are crucial for agonist activity and high-affinity binding to A1 adenosine receptors. nih.gov

In the context of cancer research, adenosine analogs have been designed as inhibitors of Clostridioides difficile-specific DNA adenine (B156593) methyltransferase (CamA), which is essential for sporulation and persistence. nih.gov A screening of 42 adenosine analogs led to the identification of potent inhibitors, with compound 39 being 12 times more potent than the control, SGC0946. nih.gov

Additionally, substituted adenosine analogs have been identified as selective inhibitors of bacterial DNA ligase (LigA), a potential target for new antibacterial agents. researchgate.net These analogs have shown inhibitory activity against DNA ligase enzymes from a wide range of bacterial species with IC50 values ranging from 0.010 µM to 1.27 µM. researchgate.net

Compound/AnalogTarget Enzyme/ReceptorActivityKi/IC50 Value
N6-substituted 2'-deoxyribose derivativesAdenosine Deaminase (ADA)InhibitionKi = 0.25 - 5.9 µM
2',3'-dideoxy-1-deazaadenosineAdenosine Deaminase (ADA)InhibitionKi = 2.2 µM
2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA)A1 Adenosine ReceptorAntagonistKi = 4.8 µM
Compound 39 (adenosine analog)C. difficile DNA adenine methyltransferase (CamA)Inhibition12x more potent than SGC0946
Substituted adenosine analogsBacterial DNA Ligase (LigA)InhibitionIC50 = 0.010 - 1.27 µM

Assessment of Antiviral Activity in Cellular Models

The antiviral potential of 2',3'-dideoxyadenosine (B1670502) and its analogs has been a significant area of research, particularly in the context of human immunodeficiency virus (HIV). ontosight.ai The mechanism of action often involves the inhibition of viral replication by acting as chain terminators for DNA synthesis. ontosight.ai

Derivatives such as 2-halo-2',3'-dideoxyadenosine have been synthesized to overcome the catabolism of the parent compounds by human T cells. utmb.edu These halogenated derivatives were found to inhibit the cytopathic effects of HIV in MT-2 T lymphoblasts and slow down viral replication in CEM T lymphoblasts at concentrations that were not cytotoxic. utmb.edu Interestingly, the anti-HIV activity of these 2-halo derivatives was dependent on the presence of deoxycytidine kinase, an enzyme required for their phosphorylation. utmb.edu

The antiviral activity of these compounds is not limited to HIV. Various carbocyclic nucleoside analogs have demonstrated broad-spectrum antiviral activity against DNA and RNA viruses, including human cytomegalovirus, measles, Ebola, norovirus, dengue, and vaccinia virus. auburn.eduauburn.edu

A specific adenosine analog, HNC-1664, has shown high potency against coronaviruses and arenaviruses. nih.gov This compound inhibits viral RNA-dependent RNA polymerase (RdRP) primarily through a non-catalytic mechanism, involving an unusual base pairing interaction that prevents the enzyme from closing its active site. nih.gov In Caco-2 cells, HNC-1664 inhibited SARS-CoV-2 replication with an IC50 value of 0.076 μM. nih.gov

Compound/AnalogVirusCellular ModelKey Finding
2-halo-2',3'-dideoxyadenosine derivativesHIVMT-2 and CEM T lymphoblastsInhibited viral replication; activity dependent on deoxycytidine kinase. utmb.edu
Carbocyclic nucleoside analogsVarious DNA and RNA virusesNot specifiedBroad-spectrum antiviral activity. auburn.eduauburn.edu
HNC-1664Coronaviruses, ArenavirusesCaco-2 cellsPotent inhibition of viral RdRP with an IC50 of 0.076 μM against SARS-CoV-2. nih.gov

Investigation of Antibacterial Activity in Microbial Systems (in vitro and non-human in vivo studies)

Research has also explored the antibacterial properties of adenosine analogs. A library of 54 adenosine analogues was assessed for their activity against a panel of bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The study found that bulky substituents on the N6-amino group, combined with a chlorine atom at the 2-position, conferred antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 mg/l. nih.gov Notably, 2',3'-dideoxyadenosine was among the more active compounds, with an MIC of 32 mg/l against Staph. aureus and Strep. pneumoniae. nih.gov

Another study investigated the in vitro activity of 2',3'-dideoxyadenosine against various Enterobacteriaceae, demonstrating its effectiveness in vivo as well. asm.org Furthermore, the potential of 2',3'-dideoxyadenosine triphosphate (ddATP) against Corynebacterium pseudotuberculosis was explored. escholarship.org ddATP showed a growth-delaying effect at 2 µmol/mL and had a MIC and Minimum Bactericidal Concentration (MBC) of 4 µmol/mL against the ATCC® 19410 strain. escholarship.org

Compound/AnalogBacterial SpeciesActivityMIC/MBC
2',3'-dideoxyadenosineStaphylococcus aureus, Streptococcus pneumoniaeAntibacterialMIC = 32 mg/l nih.gov
N6-substituted, 2-chloro adenosine analogsGram-positive bacteriaAntibacterialMIC = 16-128 mg/l nih.gov
2',3'-dideoxyadenosineEnterobacteriaceaeAntibacterialEffective in vitro and in vivo. asm.org
2',3'-dideoxyadenosine triphosphate (ddATP)Corynebacterium pseudotuberculosis (ATCC® 19410)AntibacterialMIC/MBC = 4 µmol/mL escholarship.org

Studies on Antiparasitic Effects in Cell Cultures and Animal Models (e.g., Trypanosoma brucei)

A significant body of research has focused on the antiparasitic effects of adenosine analogs, particularly against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. wikipedia.org These parasites are unable to synthesize purines de novo and rely on salvaging them from their host, making purine transporters and metabolic enzymes attractive drug targets. nih.gov

T. brucei possesses two main adenosine transport systems, P1 and P2. nih.gov The P2 transporter is also responsible for the uptake of certain trypanocidal drugs. nih.gov Studies have shown that a null mutant for the gene encoding the P2 transporter (tbat1-/-) is significantly less sensitive to toxic adenosine analogs like tubercidin (B1682034) and cordycepin (B1669437). nih.gov

Adenosine kinase (AK) in T. brucei is another key enzyme in the purine salvage pathway and is crucial for the activation of many adenosine antimetabolites. nih.gov Inhibition or downregulation of TbAK in trypanosomes leads to resistance against cordycepin (3'-deoxyadenosine). nih.gov

Furthermore, inhibitors of trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's defense against oxidative stress, have been identified. plos.org A high-throughput screening identified spiro-containing derivatives as reversible and competitive inhibitors of T. brucei TR. plos.org The prototype compound from this series also demonstrated the ability to impede the growth of T. brucei in vitro. plos.org

Compound/AnalogParasiteTarget/MechanismKey Finding
Tubercidin, CordycepinTrypanosoma bruceiP2 adenosine transporterP2 transporter is crucial for the uptake and toxicity of these analogs. nih.gov
Cordycepin (3'-deoxyadenosine)Trypanosoma bruceiAdenosine Kinase (TbAK)TbAK is required for the activation of cordycepin. nih.gov
Spiro-containing derivativesTrypanosoma bruceiTrypanothione Reductase (TR)Inhibit TR and impede parasite growth in vitro. plos.org

Development and Application of Chemical Probes and Ligands for Biological Studies (e.g., Photoaffinity Labels, Affinity Ligands)

The structural scaffold of "Adenosine, 2',3'-dideoxy-N-hexyl-" and its analogs is valuable for the development of chemical probes to study biological systems. These probes, often incorporating photo-reactive groups and affinity tags, are used for target identification and validation. scispace.com

Photoaffinity labeling is a powerful technique where a probe containing a photoreactive group is used to covalently bind to its target protein upon UV irradiation. scispace.com This allows for the identification of drug targets and the study of drug-protein interactions. For instance, bi-functional photo-affinity probes have been developed to identify the targets of trypanocidal compounds in T. brucei. plos.org These probes typically contain a photoreactive moiety (like a diazirine), a ligand, and an affinity tag (like biotin) for subsequent purification and identification of the target protein. plos.org

In a similar vein, photoaffinity probes have been designed for the dopamine (B1211576) receptor D2 (DRD2) to identify its interacting partners. chemrxiv.org These probes can covalently bind to the receptor and have a chemical handle for detection or affinity purification. chemrxiv.org Another innovative approach is the development of an electroaffinity labeling platform, which uses a redox-active diazetidinone group that can be electrochemically oxidized to create a reactive intermediate for covalent protein modification. nih.gov This method offers a controlled way to activate chemical probes for target identification in living cells. nih.gov

Probe TypeApplicationKey Feature
Bi-functional photo-affinity probesTarget identification of trypanocidal compounds in T. brucei. plos.orgContains a photoreactive group, a ligand, and an affinity tag. plos.org
Photoaffinity probes for DRD2Identification of DRD2 interacting proteins. chemrxiv.orgCovalent binding to the receptor with a handle for detection/purification. chemrxiv.org
Electroaffinity labeling platformTarget identification in live cells. nih.govControlled activation of the probe via electrochemical oxidation. nih.gov

Q & A

Q. What synthetic strategies are recommended for the preparation of 2',3'-dideoxy-N-hexyl adenosine analogs?

The synthesis of adenosine analogs typically involves multi-step orthogonal protection and functionalization. A robust approach starts with adenosine, employing selective silylation (e.g., TPDS-Cl₂ in pyridine) to protect hydroxyl groups, followed by radical-induced reductive cleavage (e.g., allyltributylstannane under UV light) to remove the 2'-OH group . For N-hexyl substitution, nucleophilic displacement or reductive amination can be applied to introduce the alkyl chain. Key steps include:

  • Protection : Use of cyclic disiloxanes (e.g., 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane) to block 3'- and 5'-OH groups.
  • Radical Chemistry : Allylation at the 2' position via radical intermediates to achieve stereochemical control (α-configuration confirmed via NOESY NMR) .
  • Deprotection : Final cleavage using tetra-nn-butylammonium fluoride (TBAF) to yield the target compound .

Q. How can structural confirmation of 2',3'-dideoxy-N-hexyl adenosine derivatives be performed?

Combined spectroscopic and crystallographic methods are critical:

  • NMR Analysis : NOESY spectra to confirm stereochemistry (e.g., H-1′/H-8 NOE correlations for α-configuration) .
  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., ribonucleotide reductase) to validate binding modes .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and purity.

Advanced Research Questions

Q. How do structural modifications (e.g., 2',3'-dideoxy and N-hexyl groups) influence adenosine analog interactions with nucleotide-binding enzymes?

The removal of 2' and 3' hydroxyl groups eliminates hydrogen-bonding sites critical for enzyme recognition, while the N-hexyl chain enhances hydrophobicity and membrane permeability. For example:

  • Ribonucleotide Reductase (RNR) Inhibition : The 2',3'-dideoxy modification disrupts the conserved water network in the RNR active site, reducing substrate binding affinity. Co-crystal structures show that hydrophobic N-hexyl groups occupy adjacent pockets, enhancing competitive inhibition .
  • Adenosine Receptor Antagonism : The dideoxy backbone prevents ribose ring puckering, altering receptor binding kinetics. N-hexyl substitution may sterically hinder interactions with G-protein-coupled receptors (GPCRs), as seen in related 2',3'-dideoxyadenosine derivatives .

Q. How should researchers address contradictory data in enzyme inhibition assays involving adenosine analogs?

Contradictions often arise from assay conditions or compound stability:

  • Enzyme Source Variability : Test analogs against orthologs (e.g., yeast vs. human RNR) to assess conserved mechanisms .
  • Metabolic Stability : Use LC-MS to verify compound integrity during assays. For example, phosphorylated analogs (e.g., diphosphate derivatives) may hydrolyze under acidic conditions, requiring pH-controlled buffers .
  • Orthogonal Assays : Combine kinetic assays (e.g., NADPH consumption for RNR) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .

Q. What methodologies are recommended for evaluating the pharmacokinetic properties of 2',3'-dideoxy-N-hexyl adenosine analogs?

  • Membrane Permeability : Use Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) to predict intestinal absorption .
  • Metabolic Profiling : Incubate analogs with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS .
  • Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours, using HPLC to quantify parent compound retention .

Specialized Methodological Notes

Q. Table 1. Key Reagents and Conditions for Analog Synthesis

StepReagent/ConditionPurposeYieldReference
3',5'-OH ProtectionTPDS-Cl₂, PyridineSilylation59%
Radical AllylationAllyl-SnBu₃, AIBN, UV2'-Deoxygenation85%
Diol OxidationNaIO₄, Dioxane/H₂OAldehyde formation79%
Final DeprotectionTBAF, THFSilyl group removal83%

Q. Table 2. Common Pitfalls in Adenosine Analog Research

IssueSolution
Low phosphorylation efficiencyUse orthogonal protection (e.g., trityl groups) to isolate reactive sites .
Receptor binding variabilityPre-equilibrate analogs in assay buffers to ensure solubility .
NMR signal overlapEmploy ¹³C-HSQC for deoxyribose resonance assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.